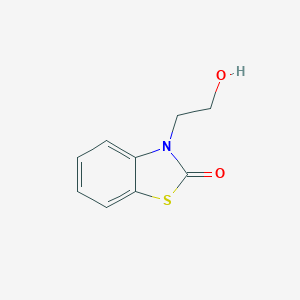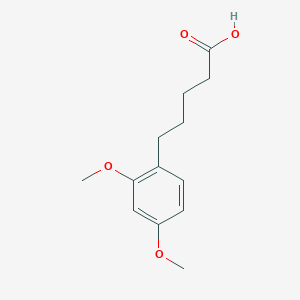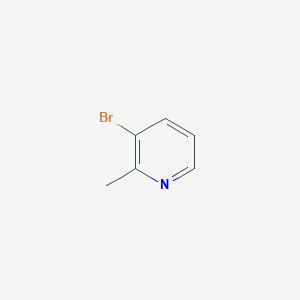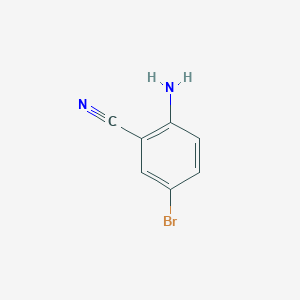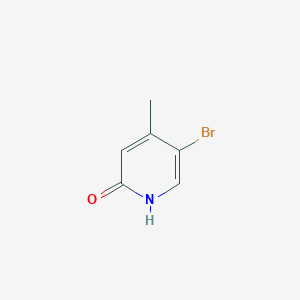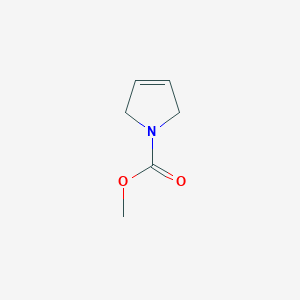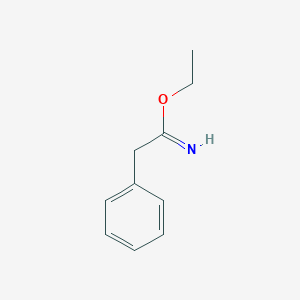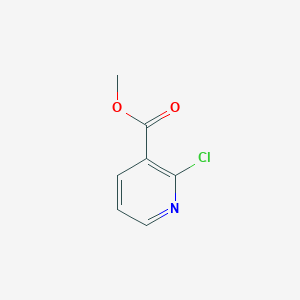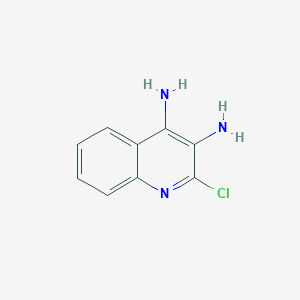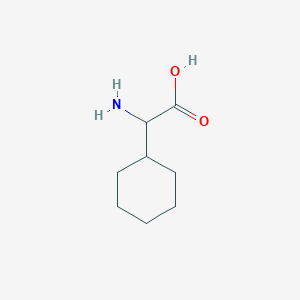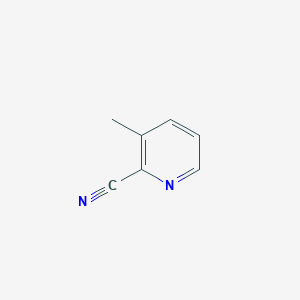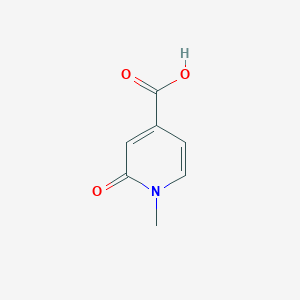methanone CAS No. 6091-48-1](/img/structure/B185366.png)
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone, also known as CN-102, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential therapeutic applications, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been found to have other biochemical and physiological effects. In a study conducted on mice, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to increase dopamine and norepinephrine levels in the prefrontal cortex, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone is its potential as a treatment for depression and schizophrenia. However, there are also limitations to its use in lab experiments. For example, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been found to have low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone. One area of research is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone and to determine its safety and efficacy as a therapeutic agent. Finally, research is needed to develop more effective methods for administering [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone in lab experiments.
Métodos De Síntesis
The synthesis of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 2-chloro-6-nitroaniline in the presence of piperazine and triethylamine. The resulting product is purified using column chromatography to obtain [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone in its final form.
Aplicaciones Científicas De Investigación
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as an antidepressant. In a study conducted on rats, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to exhibit antidepressant-like effects, suggesting that it could be a potential treatment for depression.
Another area of research is its potential as an antipsychotic. In a study conducted on mice, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to exhibit antipsychotic-like effects, suggesting that it could be a potential treatment for schizophrenia.
Propiedades
Número CAS |
6091-48-1 |
|---|---|
Nombre del producto |
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone |
Fórmula molecular |
C17H15ClFN3O3 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H15ClFN3O3/c18-14-2-1-3-15(22(24)25)16(14)20-8-10-21(11-9-20)17(23)12-4-6-13(19)7-5-12/h1-7H,8-11H2 |
Clave InChI |
MYBOVLBHVBEKBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

